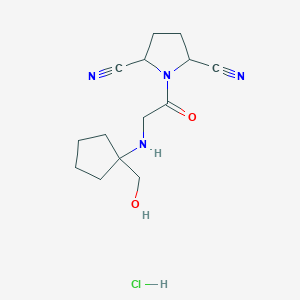

DPPI 1c hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to DPPI 1c hydrochloride often involves complex chemical reactions. For instance, the divalent germanium compound with a radical-anionic ligand can be prepared by reacting the free ligand with germanium dichloride in specific solvents or through metathetical reactions. These procedures highlight the intricate steps involved in synthesizing compounds with precise molecular structures (Fedushkin et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to DPPI 1c hydrochloride can be determined by single-crystal X-ray diffraction, revealing the arrangement of atoms within the molecule. For example, the structure of a germanium(II) compound showed the Ge atom positioned at the apex of a slightly distorted trigonal pyramid, with specific Ge-N bond lengths indicating the precise molecular geometry (Fedushkin et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving DPPI 1c hydrochloride derivatives can lead to various products, depending on the reactants and conditions used. For instance, the reaction of a germanium(II) compound with hydrochloric acid led to the protonation of the ligand, forming products that incorporate the radical cation of the protonated ligand, showcasing the compound's reactivity and transformation capabilities (Fedushkin et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and phase behavior significantly influence the application of compounds like DPPI 1c hydrochloride. Studies on similar compounds, such as those involving the phase transition behavior of DPPC liposomes influenced by dichlorophenol, provide insights into how minor changes in molecular structure can affect these properties, suggesting that similar analyses could be applied to DPPI 1c hydrochloride (Csiszár et al., 2006).

Chemical Properties Analysis

The chemical properties of DPPI 1c hydrochloride, including reactivity, stability, and interactions with other molecules, are critical for its potential applications. For example, the synthesis and reactivity of silver(I) complexes with specific ligands reveal complex formation and catalytic properties, providing a framework for understanding the chemical behavior of DPPI 1c hydrochloride derivatives in various conditions (Gimeno et al., 1995).

Scientific Research Applications

Enzymatic Characterization : DPPI (dipeptidyl peptidase I) from human spleen was purified and characterized. It exhibited hydrolytic and transpeptidase activity against a variety of dipeptide substrates. This enzyme is particularly abundant in cytotoxic lymphocytes and myeloid cells (McGuire, Lipsky, & Thiele, 1992).

Pharmacological Effects : Diphenylpyraline hydrochloride (DPP), a histamine H1 receptor antagonist, showed significant inhibition of dopamine uptake and induced locomotor activation in mice, suggesting its potential as a psychostimulant (Lapa, Mathews, Harp, Budygin, & Jones, 2005).

Type 2 Diabetes Treatment : A study on cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV (DPP-IV), a related enzyme, for the treatment of type 2 diabetes highlighted the potential of these inhibitors in controlling blood sugar levels (Wright et al., 2006).

Role in Immune Function : DPPI was found essential for the processing and activation of granzymes A and B in vivo, which are crucial for cytotoxic lymphocyte granule-mediated apoptosis (Pham & Ley, 1999).

Molecular Interaction and Inhibition Studies : Investigations into allosteric regulation of human DPPI and its relation to the enzyme's tetrameric structure provided insights into potential therapeutic modulation of this enzyme (Rebernik, Snoj, Klemenčič, & Novinec, 2019).

Inhibitor Design for Cellular Applications : Research on designing inhibitors for DPPI to study its intracellular functions suggested the utility of these inhibitors in exploring the biological roles of DPPI in various cellular processes (Kam et al., 2004).

Safety And Hazards

Future Directions

While I couldn’t find specific future directions for DPPI 1c hydrochloride, DPP-4 inhibitors as a class are being explored for their potential immunomodulatory effects7. This includes potential applications in innate immunity and possible therapeutic uses in conditions such as COVID-197.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

properties

IUPAC Name |

1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAHDCHQTNBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipeptidylpeptidase IV Inhibitor III | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)